molecular formula C11H14FNO B1447527 N-[2-(2-Fluorophenyl)propan-2-yl]acetamide CAS No. 1420800-24-3

N-[2-(2-Fluorophenyl)propan-2-yl]acetamide

Cat. No.: B1447527
CAS No.: 1420800-24-3
M. Wt: 195.23 g/mol
InChI Key: CQBJARZOLWHUOT-UHFFFAOYSA-N
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Description

“N-[2-(2-Fluorophenyl)propan-2-yl]acetamide” is a chemical compound . It is also known as flufenacet, a selective herbicide . It is often used in conjunction with other herbicides to control grasses and some broad-leaved weeds .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14FNO . The molecular weight is 195.23 . The canonical SMILES representation is CC(=O)NC(C)(C)C1=CC=CC=C1F .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 195.23 . The canonical SMILES representation is CC(=O)NC(C)(C)C1=CC=CC=C1F . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research has continued to expand on the biological effects of acetamide and its derivatives, including toxicological profiles and commercial importance. Kennedy (2001) provided an update on the toxicology of acetamide and related compounds, noting significant advancements in our understanding of the biological consequences of exposure to these chemicals (Kennedy, 2001). This suggests that acetamide derivatives continue to be of interest for their varied biological responses, which could extend to the specific acetamide derivative .

Analgesic and Antipyretic Drug Metabolism

The metabolism of acetaminophen (paracetamol), a well-known analgesic and antipyretic drug, involves several pathways that could be relevant when considering the metabolism and potential applications of similar acetamide derivatives. Zhao and Pickering (2011) discussed genetic differences in paracetamol metabolism, highlighting the importance of understanding metabolic pathways and genetic profiles in assessing drug efficacy and safety (Li-zi Zhao & G. Pickering, 2011). This research area could provide insights into how N-[2-(2-Fluorophenyl)propan-2-yl]acetamide and similar compounds might be metabolized and their potential biological effects.

Environmental Protection and Adsorptive Elimination

The environmental impact of pharmaceutical compounds, including their removal from water, is a growing area of research. Igwegbe et al. (2021) reviewed the adsorption of acetaminophen from water, demonstrating the environmental relevance of mitigating pharmaceutical pollution (C. Igwegbe et al., 2021). Research into acetamide derivatives could explore similar environmental applications, particularly in the context of reducing pharmaceutical contaminants.

Safety and Hazards

Flufenacet, a similar compound, is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . It is either moderately or highly toxic to most fauna and flora .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8(14)13-11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBJARZOLWHUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237216
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-24-3
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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